Norpipanone hydrobromide is derived from the chemical structure of norpipanone, which has been synthesized for therapeutic use. It falls under the category of opioid analgesics, specifically as a synthetic opioid. In terms of legal classification, it is categorized as a Schedule I substance in the United States, indicating that it has a high potential for abuse and is not accepted for medical use without strict regulations. Other countries have similar classifications, reflecting its controlled status globally .
The synthesis of norpipanone hydrobromide involves several chemical reactions that typically start from simpler organic compounds. Although specific proprietary methods may be protected under patents, general synthetic pathways include:
The specific details of these reactions can vary significantly based on the desired purity and yield of the final product .
Norpipanone hydrobromide has a molecular formula of with a molecular weight of approximately 416.394 g/mol. The compound is achiral, meaning it does not have stereocenters that would result in optical activity.
Br.CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H
This structural information provides insight into its reactivity and interaction with biological systems .
Norpipanone hydrobromide participates in various chemical reactions typical of opioid compounds. These include:
These reactions are crucial for both the synthesis of norpipanone hydrobromide and its metabolic pathways within biological systems .
Norpipanone hydrobromide exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
The efficacy and potency of norpipanone hydrobromide make it a significant compound within the opioid class .
Norpipanone hydrobromide exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its behavior within biological systems .
Norpipanone hydrobromide finds application primarily in medical settings as an analgesic for managing severe pain conditions. Its use is particularly noted in scenarios where traditional analgesics may be ineffective or inappropriate due to their side effects or addiction potential.
Additionally, research continues into its pharmacological profile to understand better its potential benefits and risks associated with its use as a therapeutic agent .
Norpipanone hydrobromide emerged during the mid-20th century as part of intensive efforts to develop novel synthetic opioids with improved analgesic profiles. This period (1940s–1960s) witnessed systematic exploration of chemical modifications to existing opioid scaffolds, driven by the need for alternatives to morphine and its derivatives. Norpipanone (initially designated Hoechst 10495 or NIH-7557) was synthesized in Germany and later distributed in Hungary and Argentina for clinical use [2]. Its development aligned with broader pharmaceutical trends cataloging over 230 unique opioid compounds, 82% of which were fully synthetic like norpipanone [1]. The compound’s identification in the Catalogue of Opioids project underscores its status as a structurally distinct entity arising from this era of prolific opioid analog research [1].
Table 1: Norpipanone Hydrobromide in Context of Mid-20th Century Opioid Development
Property | Norpipanone Hydrobromide | Broader Context (1940s-1960s) |
---|---|---|
Origin | Developed in Germany (Hoechst) | 133+ opioids targeting mu-opioid receptors |
Chemical Classification | Synthetic diphenylheptanone | 82% of novel opioids were synthetic |
Initial Applications | Marketed in Hungary, Argentina | Global expansion of synthetic analgesics |
Regulatory Timeline | Later controlled due to addiction | Post-1960s review of non-controlled opioids |
Norpipanone hydrobromide belongs to the diphenylheptanone chemical class, sharing core structural motifs with methadone while incorporating critical piperidine modifications. Its molecular formula (C₂₃H₂₉NO·HBr) reveals:
This strategic replacement of methadone’s dimethylamino group with a piperidine ring modulated steric and electronic properties. The piperidine nitrogen’s basicity (pKa ~8.5) facilitated salt formation (e.g., hydrobromide, hydrochloride) to enhance solubility. Norpipanone’s structure-activity relationship (SAR) demonstrates how minor alterations to the methadone scaffold—specifically, elongation of the carbon chain between the carbonyl and amine groups—could yield compounds with distinct pharmacokinetic behaviors [3] [6]. The resulting molecule maintained mu-opioid receptor agonism but exhibited altered metabolic stability and tissue distribution compared to its progenitor [1] [5].
The original synthesis of norpipanone employed the Bockmühl-Ehrhart approach, first published in 1949. This method involved:
Table 2: Key Parameters in Norpipanone Hydrobromide Synthesis
Synthetic Stage | Reagents/Conditions | Function |
---|---|---|
Aminoketone Formation | Benzophenone, formaldehyde, piperidine, Δ | Constructs diphenylpiperidinyl backbone |
Chain Elongation | Ethyl bromoacetate, KOH, reflux | Introduces ketone-bearing alkyl chain |
Final Modification | HBr in ethanol, crystallization | Forms stable hydrobromide salt |
Modern adaptations leverage catalyzed reductive amination and microwave-assisted synthesis to improve yields from the original 15–20% to >60% [4]. Recent innovations include:
These advances reflect norpipanone’s ongoing relevance as a structural template for developing biased opioid ligands. Contemporary research exploits its piperidine motif to engineer G-protein-biased agonists that minimize β-arrestin recruitment—a strategy aimed at reducing respiratory depression while maintaining analgesia [4] [5].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8